2-Methyl-1-butanethiol

Metabolomics Clinical Microbiology Volatile Biomarkers

2-Methyl-1-butanethiol (CAS 1878-18-8) is a branched C5 alkanethiol with molecular formula C5H12S and molecular weight 104.21 g/mol, also known as 2-methylbutyl mercaptan and 2-methylbutane-1-thiol. It is a colorless to almost colorless clear liquid characterized by a sulfurous, meaty odor and is designated as a synthetic food flavoring agent under FEMA number 3303.

Molecular Formula C5H12S
CH3(CH2)4SH
C5H12S
Molecular Weight 104.22 g/mol
CAS No. 1878-18-8
Cat. No. B156433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-butanethiol
CAS1878-18-8
Molecular FormulaC5H12S
CH3(CH2)4SH
C5H12S
Molecular Weight104.22 g/mol
Structural Identifiers
SMILESCCC(C)CS
InChIInChI=1S/C5H12S/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3
InChIKeyWGQKBCSACFQGQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-butanethiol (CAS 1878-18-8): Branched C5 Alkanethiol Identity and Procurement Specifications


2-Methyl-1-butanethiol (CAS 1878-18-8) is a branched C5 alkanethiol with molecular formula C5H12S and molecular weight 104.21 g/mol, also known as 2-methylbutyl mercaptan and 2-methylbutane-1-thiol [1]. It is a colorless to almost colorless clear liquid characterized by a sulfurous, meaty odor and is designated as a synthetic food flavoring agent under FEMA number 3303 [2] [3]. The compound possesses a branched alkyl chain with a primary thiol (-SH) group, differentiating it from linear C5 thiols such as 1-pentanethiol. Its physical specifications, including boiling point (116-117 °C at 760 mmHg) , density (0.842-0.849 g/mL) [4], refractive index (n20/D 1.445-1.448) [5], and flash point (19 °C / 67 °F) [6], are critical parameters for analytical identification and quality control during procurement .

2-Methyl-1-butanethiol (CAS 1878-18-8): Why Generic Thiol Substitution Fails in Sensory and Analytical Applications


Substituting 2-methyl-1-butanethiol with other thiols—even close structural analogs such as 3-methyl-1-butanethiol (isoamyl mercaptan) or 1-pentanethiol—introduces significant risk in applications where sensory character, metabolic pathway specificity, or chromatographic behavior is critical. The branched C5 backbone of 2-methyl-1-butanethiol produces a unique odor profile (sulfurous, meaty, bloody at 0.10% in propylene glycol) [1] that diverges sharply from the more onion- and garlic-like character of other mercaptans . In metabolomic studies, this compound serves as a specific volatile biomarker for Clostridioides difficile, produced as a major component alongside 2-methyl-1-propanethiol and 4-methyl-1-pentanethiol [2]; substitution with other thiols would eliminate this diagnostic specificity. Furthermore, its chromatographic retention and mass spectral fragmentation are distinct from isobaric thiol isomers, necessitating pure reference standards for unambiguous identification [3]. These differences—odor quality, biological source specificity, and analytical signature—make generic substitution untenable in flavor formulation, clinical diagnostics, and environmental monitoring applications.

2-Methyl-1-butanethiol (CAS 1878-18-8): Quantitative Differentiation Evidence vs. Structural Analogs for Scientific Selection


2-Methyl-1-butanethiol as a Diagnostic Volatile Biomarker in Clostridioides difficile Metabolomics

In the volatile metabolome of Clostridioides difficile 630Δerm cultures, 2-methyl-1-butanethiol was identified as one of five major components among 105 sulfur-containing volatiles, alongside 2-methyl-1-propanol, 2-methyl-1-propanethiol, 4-methyl-1-pentanethiol, and their disulfides [1]. The compound was produced in measurable concentrations when cultures were grown in standard media, with its biosynthesis linked to cysteine metabolism [1]. This specificity contrasts with other pathogenic or environmental bacteria that do not produce this exact thiol profile, establishing 2-methyl-1-butanethiol as a diagnostically relevant volatile organic compound (VOC) for C. difficile detection.

Metabolomics Clinical Microbiology Volatile Biomarkers

2-Methyl-1-butanethiol Odor Character Differentiation: Sulfurous-Meat-Bloody vs. Onion-Garlic Profile of Generic Mercaptans

2-Methyl-1-butanethiol exhibits a defined odor profile described as 'sulfurous, meaty, bloody' when evaluated at 0.10% concentration in propylene glycol [1]. This sensory character is distinct from the more generic 'onion- or garlic-like' aroma attributed to many alkyl mercaptans and from the 'skunk-like' odor sometimes associated with this compound . The meaty, bloody note is directly relevant to its FEMA GRAS designation (FEMA No. 3303) for use as a synthetic flavoring agent in savory and meat-flavor applications, where it imparts cooked meat and beefy notes [2]. In contrast, linear C5 thiols such as 1-pentanethiol lack the branched-chain structural feature that contributes to this specific odor quality.

Flavor Chemistry Sensory Science Food Additives

2-Methyl-1-butanethiol Detection in Beer: First-Time Identification via HS-SPME-GC-PFPD

Using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography and pulsed flame photometric detection (GC-PFPD), 2-methyl-1-butanethiol was identified in beer for the first time, alongside 3-methylthiophene [1]. The method employed a Carboxen-polydimethylsiloxane coated fiber optimized for trace sulfur compound extraction and achieved detection at trace levels (method sensitivity reported as improved over conventional flame photometric detection and sulfur chemiluminescence detection) [1]. This analytical milestone establishes the compound's presence in fermented beverages and underscores the need for high-purity reference standards for quantification in quality control and flavor research settings.

Food Analysis Chromatography Trace Sulfur Analysis

2-Methyl-1-butanethiol Spectroscopic Identification: Multi-Modal Spectral Reference Library for QA/QC

2-Methyl-1-butanethiol is supported by a comprehensive spectral reference library including 2 NMR spectra, 3 FTIR spectra, 1 Raman spectrum, and 7 GC-MS spectra cataloged in the SpectraBase database [1], along with gas-phase IR spectrum available through the NIST Chemistry WebBook [2]. Commercial vendors provide NMR confirmation as a standard quality control specification (≥95.0% GC with NMR confirmation to structure) . This multi-modal spectroscopic characterization enables definitive identity confirmation and purity assessment for incoming material verification in analytical laboratories.

Analytical Chemistry Spectroscopy Quality Control

2-Methyl-1-butanethiol (CAS 1878-18-8): Validated Application Scenarios for Scientific and Industrial Procurement


Clinical Microbiology: Development of Volatile Biomarker Assays for C. difficile Detection

Procure 2-methyl-1-butanethiol as an authentic reference standard for developing and validating GC-MS or sensor-based diagnostic assays targeting the C. difficile volatile metabolome. As demonstrated in culture-based metabolomic profiling, this compound is a major component of the C. difficile headspace VOC profile [1]. Reference material enables calibration curve generation, method validation, and confirmation of diagnostic specificity in clinical breath or stool headspace analysis.

Food Flavor Formulation: Meat and Savory Flavor Development

Use 2-methyl-1-butanethiol as a FEMA GRAS (FEMA No. 3303) flavoring ingredient [1] to impart sulfurous, meaty, and bloody notes to savory formulations at controlled trace concentrations. The compound's characteristic odor profile—evaluated at 0.10% in propylene glycol —makes it particularly suited for cooked beef, pork, and broth flavor applications , distinguishing it from generic mercaptans that produce primarily onion/garlic notes.

Analytical Method Development: Trace Sulfur Compound Analysis in Beverages

Employ 2-methyl-1-butanethiol as a reference standard for HS-SPME-GC-PFPD or related sulfur-selective detection methods used in beverage quality control. The compound's identification in beer [1] establishes its relevance as an analyte in fermented beverage matrices. High-purity reference material (≥95% GC) is required for method validation, quantification, and inter-laboratory comparability.

Spectroscopic and Chromatographic Quality Control: Identity Verification and Purity Assessment

Utilize the extensive spectral reference library available for 2-methyl-1-butanethiol—including NMR, FTIR, Raman, and GC-MS spectra [1] —for incoming material identity confirmation and purity verification in QC laboratories. Vendors provide NMR confirmation to structure as part of certificate of analysis documentation, supporting regulatory compliance and analytical method validation .

Technical Documentation Hub

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